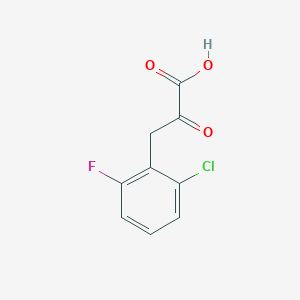
3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid: is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Oxidation: The aldehyde group is oxidized to form the corresponding carboxylic acid.
Condensation: The carboxylic acid is then subjected to a condensation reaction with a suitable ketone to form the oxopropanoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amines and thiols derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
- 3-(2-Chloro-6-fluorophenyl)propionic acid
- 2-Chloro-6-fluorocinnamic acid
Comparison:
- 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid has an oxo group, which imparts different reactivity compared to the propionic acid derivative.
- The presence of the oxo group makes it more reactive in certain chemical reactions, such as nucleophilic addition.
- The compound’s unique structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C9H6ClFO3 |
|---|---|
分子量 |
216.59 g/mol |
IUPAC名 |
3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChIキー |
FJHRKGJVISJUNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


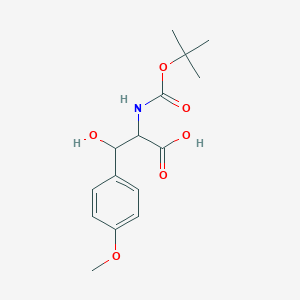
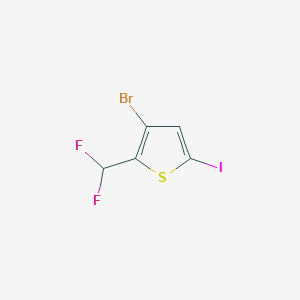
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
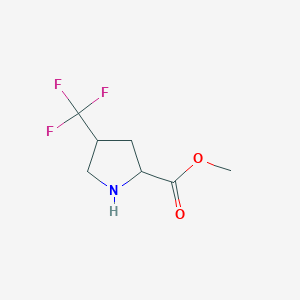
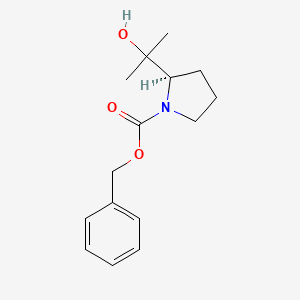

![1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)
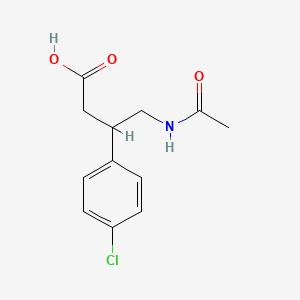
![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)

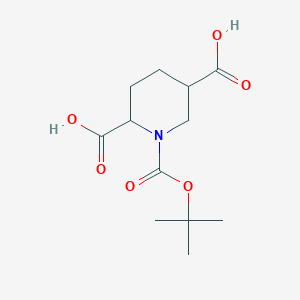
![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
